molecular formula C3H7N3O2 B11749216 (2E)-2-amino-2-(hydroxyimino)-N-methylacetamide

(2E)-2-amino-2-(hydroxyimino)-N-methylacetamide

Cat. No.: B11749216
M. Wt: 117.11 g/mol
InChI Key: DQMRGSWXCVMJRV-UHFFFAOYSA-N
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Description

1-[(Z)-N’-HYDROXYCARBAMIMIDOYL]-N-METHYLFORMAMIDE is a chemical compound known for its unique structure and properties

Preparation Methods

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-[(Z)-N’-HYDROXYCARBAMIMIDOYL]-N-METHYLFORMAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or carbonyl compounds, while reduction could produce various amines or alcohols.

Scientific Research Applications

1-[(Z)-N’-HYDROXYCARBAMIMIDOYL]-N-METHYLFORMAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Z)-N’-HYDROXYCARBAMIMIDOYL]-N-METHYLFORMAMIDE involves its interaction with specific molecular targets and pathways. It may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to influence various biochemical pathways.

Comparison with Similar Compounds

    1-[(E)-N’-HYDROXYCARBAMIMIDOYL]-N-METHYLFORMAMIDE: A stereoisomer with different spatial arrangement.

    N-HYDROXYFORMAMIDINE: A related compound with similar functional groups.

Uniqueness: 1-[(Z)-N’-HYDROXYCARBAMIMIDOYL]-N-METHYLFORMAMIDE is unique due to its specific structural configuration, which may confer distinct reactivity and biological activity compared to its isomers and related compounds.

Properties

Molecular Formula

C3H7N3O2

Molecular Weight

117.11 g/mol

IUPAC Name

(2E)-2-amino-2-hydroxyimino-N-methylacetamide

InChI

InChI=1S/C3H7N3O2/c1-5-3(7)2(4)6-8/h8H,1H3,(H2,4,6)(H,5,7)

InChI Key

DQMRGSWXCVMJRV-UHFFFAOYSA-N

Isomeric SMILES

CNC(=O)/C(=N\O)/N

Canonical SMILES

CNC(=O)C(=NO)N

Origin of Product

United States

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